![molecular formula C25H36N3O9PS B12501156 {1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid](/img/structure/B12501156.png)
{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid
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Overview
Description
{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid, also known as fosamprenavir, is a prodrug of the antiretroviral drug amprenavir. It is primarily used in the treatment of HIV/AIDS. Fosamprenavir is marketed under the brand names Lexiva and Telzir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosamprenavir involves multiple steps, starting from the appropriate precursors. The key steps include:
Formation of the sulfonamide: This involves the reaction of 4-aminobenzenesulfonyl chloride with 2-methylpropylamine to form N-(2-methylpropyl)-4-aminobenzenesulfonamide.
Coupling with the phosphonic acid: The sulfonamide is then coupled with the phosphonic acid derivative through a series of reactions involving protecting groups and deprotection steps.
Formation of the oxolan-3-yloxycarbonyl group:
Industrial Production Methods
Industrial production of fosamprenavir follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fosamprenavir undergoes several types of chemical reactions, including:
Hydrolysis: Fosamprenavir is hydrolyzed by cellular phosphatases to release the active drug amprenavir.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the sulfonamide or phosphonic acid moieties.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and cellular enzymes.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The primary product formed from the hydrolysis of fosamprenavir is amprenavir, which is the active antiretroviral agent.
Scientific Research Applications
Fosamprenavir has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and enzyme-mediated hydrolysis.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Primarily used in the treatment of HIV/AIDS, often in combination with other antiretroviral drugs.
Industry: Studied for its potential use in developing new drug delivery systems and formulations.
Mechanism of Action
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of HIV-1 protease, amprenavir prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .
Comparison with Similar Compounds
Similar Compounds
Amprenavir: The active metabolite of fosamprenavir, used directly as an antiretroviral drug.
Lopinavir: Another HIV protease inhibitor with similar potency but different pharmacokinetic properties.
Ritonavir: Often used in combination with other protease inhibitors to enhance their effectiveness.
Uniqueness of Fosamprenavir
Fosamprenavir is unique due to its prodrug nature, which allows for improved bioavailability and reduced pill burden compared to its active metabolite, amprenavir. This makes it a valuable option in the treatment of HIV/AIDS, particularly in patients who require simplified dosing regimens .
Properties
IUPAC Name |
oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBVMOWEQCZNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N3O9PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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